molecular formula C9H18N2 B7987414 Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine

Cat. No.: B7987414
M. Wt: 154.25 g/mol
InChI Key: CANKZASBOVHULO-SECBINFHSA-N
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Description

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine is a chiral amine featuring a cyclopropyl group attached to the (R)-configured 1-methylpiperidin-3-yl backbone. Its molecular formula is C₉H₁₈N₂ (MW: 154.25 g/mol), with a predicted density of 0.99 g/cm³ and boiling point of 207.3°C . This compound is notable for its rigid cyclopropyl moiety and stereospecific piperidine ring, making it a valuable intermediate in pharmaceutical synthesis, particularly for enzyme inhibitors targeting flavoproteins like MAO and LSD1 .

Properties

IUPAC Name

(3R)-N-cyclopropyl-1-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANKZASBOVHULO-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural characteristics allow for enhanced binding affinity to neurotransmitter receptors, making it a candidate for treating conditions such as depression and anxiety.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in a study involving FaDu hypopharyngeal tumor cells, it demonstrated substantial cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests its potential as an effective anticancer agent capable of inducing apoptosis in cancer cell lines .

Biological Studies

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its binding affinity to serotonin receptors indicates possible effects on mood regulation, making it a candidate for further exploration in psychopharmacology.

Study 1: Binding Affinity Analysis

A comparative analysis of the binding affinity of this compound revealed strong interactions with multiple receptors involved in mood regulation. This property is crucial for developing treatments for mood disorders .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the production of agrochemicals and other fine chemicals. Its unique structural properties impart significant reactivity that can be harnessed in various chemical synthesis processes.

Case Study 1: Anticancer Mechanism

A study evaluated the mechanism of action of this compound in cancer cells. The results indicated that the compound affected cellular pathways involved in tumor growth and proliferation, highlighting its potential role in developing effective cancer therapies .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. It was found to modulate neurotransmitter systems significantly, suggesting its utility in treating conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can impose conformational rigidity on the molecule, enhancing its binding affinity to the target . The piperidine moiety can interact with various biological pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

  • Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS: 1354000-40-0):
    The (S)-enantiomer shares identical molecular weight and formula but differs in stereochemistry. Studies on LSD1 inhibitors reveal that enantiomers exhibit divergent biological activities. For example, only the (R)-enantiomer of cyclopropyl amines participates in selective enzyme inactivation, as seen in LSD1 inhibition .

  • Isopropyl-(1-methyl-piperidin-3-yl)-amine (CAS: 1248594-88-8): Replacing the cyclopropyl group with isopropyl reduces steric rigidity. This alteration diminishes enzyme-binding affinity, as observed in P. falciparum kinase inhibitors where (R)-3-aminopyrrolidine outperformed cyclopropyl alkyl diamines .
Table 1: Physical Properties of Selected Amines
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine 154.25 207.3 0.99
Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine 154.25 207.3 0.99
Isopropyl-(1-methyl-piperidin-3-yl)-amine 156.27 Not reported Not reported

Functional Analogues in Enzyme Inhibition

  • trans-2-Phenylcyclopropylamine :
    This compound inactivates MAO and LSD1 via flavin adduct formation after oxidation. Unlike this compound, its phenyl group enhances π-π interactions with aromatic residues in enzyme active sites, leading to stronger inhibition .

  • Propargyl Amines (e.g., N-propargyl Lys4 peptides) :
    Propargyl groups form stable N5-flavin adducts in LSD1, whereas cyclopropyl amines require additional substituents (e.g., methyl-piperidine) to achieve similar inactivation . This highlights the role of electronic effects (propargyl’s triple bond vs. cyclopropyl’s ring strain) in modulating reactivity.

Table 2: Enzyme Inhibition Mechanisms
Compound Target Enzyme Mechanism of Inactivation Key Structural Feature
This compound LSD1 Flavin C4a/N5 adduct formation Rigid cyclopropyl, chiral piperidine
trans-2-Phenylcyclopropylamine MAO B Flavin C4a adduct formation Aromatic phenyl group
Propargyl amine derivatives LSD1 N5-flavin adduct formation Propargyl triple bond

Substrate Specificity in Enzymatic Reactions

  • tRNA-Guanine Transglycosylase :
    Cyclopropyl analogues demonstrate substrate competency dependent on substituent placement. For instance, Nucleobase50 (cyclopropyl at guanine) showed poor activity, while compound 51 (cyclopropyl at alternative position) achieved 89% guanine replacement . This suggests that the spatial orientation of the cyclopropyl group in this compound may optimize interactions in specific enzyme pockets.

  • Biocatalytic Synthesis Applications : In the industrial synthesis of GSK2879552 (an LSD1 inhibitor), a racemic cyclopropyl amine underwent enantioselective reductive amination using an engineered IRED. Only the (1R,2S)-enantiomer reacted, underscoring the importance of stereochemistry in synthetic pathways .

Biological Activity

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine is a compound of interest due to its potential pharmacological applications, particularly in modulating various biological pathways. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂, with a molecular weight of approximately 178.27 g/mol. The compound features a cyclopropyl group attached to a piperidine derivative, which is often associated with diverse biological activities.

This compound interacts with specific molecular targets, such as receptors or enzymes, influencing various signal transduction pathways. It can function as either an agonist or antagonist , depending on the target receptor, leading to distinct cellular responses.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential use in treating conditions such as depression or anxiety.
  • Cancer Therapy : Similar compounds have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways .

In Vitro and In Vivo Studies

Preliminary studies have shown that this compound exhibits significant binding affinity to various receptors. For instance, it has been noted to influence pathways related to mood regulation and cognitive functions, although further research is required to fully elucidate these interactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₁H₁₈N₂Modulates neurotransmitter receptors; potential antidepressant effects
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidinesC₁₁H₉N₃OPotent inhibitors of CSNK2A; anticancer properties
N-Benzyl-2-(piperidin-1-yl)acetamideC₁₁H₁₅N₂OAnticancer activity; interacts with multiple targets

Case Studies and Research Findings

Several studies have investigated the biological activity of Cyclopropyl derivatives:

  • Antidepressant Effects : A study evaluating the effects of similar piperidine derivatives found that modifications at the cyclopropyl position enhanced binding affinity to serotonin receptors, suggesting potential antidepressant properties .
  • Anticancer Properties : Research on related compounds indicates that cyclopropyl substitutions can improve the potency against cancer cell lines by enhancing receptor binding and inhibiting cell growth pathways .
  • Pharmacokinetic Profiling : In vivo studies demonstrated moderate bioavailability and clearance rates for cyclopropyl derivatives, indicating that structural modifications could optimize their therapeutic profiles .

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